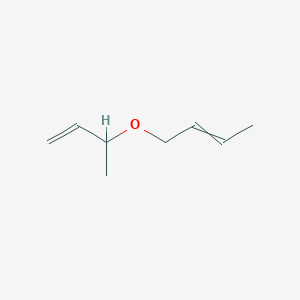
3-(2-Butenyloxy)-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Butenyloxy)-1-butene is an organic compound with the molecular formula C8H14O It is a derivative of butene, characterized by the presence of an ether linkage between two butene units
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Butenyloxy)-1-butene can be synthesized through the positional isomerization of 2-butene. This process involves the use of sulfocation exchanger catalysts at temperatures ranging from 50 to 60°C. The equilibrium ratio of the sum of 2-butenes to 1-butene is approximately 20:1. Careful rectification is employed to separate the relatively high-boiling 2-butenes from 1-butene .
Industrial Production Methods
The industrial production of 1-butene, 3-(2-butenyloxy)- involves the continuous distillation of purified 2-butene into 1-butene. This method ensures the production of pure 1-butene with minimal impurities, making it suitable for various industrial applications .
化学反应分析
Types of Reactions
3-(2-Butenyloxy)-1-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.
Major Products Formed
Oxidation: The major products include various alcohols, aldehydes, and carboxylic acids.
Reduction: The primary products are alkanes and alkenes.
Substitution: The main products are halogenated derivatives of the original compound.
科学研究应用
3-(2-Butenyloxy)-1-butene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 1-butene, 3-(2-butenyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo alkylation reactions, where it reacts with isobutane in the presence of acid zeolites. This process involves the protonation of isobutane, leading to the formation of alkylated products . Additionally, the compound can participate in hydrogenation reactions, where it is selectively hydrogenated to form 1-butene .
相似化合物的比较
Similar Compounds
1-Butene: A simple alkene with the formula C4H8.
2-Butene: An isomer of 1-butene with a different position of the double bond.
1,3-Butadiene: A diene with two double bonds, used in the production of synthetic rubber.
Uniqueness
3-(2-Butenyloxy)-1-butene is unique due to its ether linkage between two butene units, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butene derivatives and contributes to its specific reactivity and applications .
属性
CAS 编号 |
1476-05-7 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
126.2 g/mol |
IUPAC 名称 |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
InChI 键 |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
规范 SMILES |
CC=CCOC(C)C=C |
同义词 |
3-(2-Butenyloxy)-1-butene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















